molecular formula C5H12ClN B1423225 (1-Methylcyclopropyl)methanamine CAS No. 98137-40-7

(1-Methylcyclopropyl)methanamine

Cat. No. B1423225
CAS RN: 98137-40-7
M. Wt: 121.61 g/mol
InChI Key: SSAZHJCPZLEHSD-UHFFFAOYSA-N
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Description

“(1-Methylcyclopropyl)methanamine” is a compound with the molecular formula C5H11N . It has a molecular weight of 85.15 g/mol . The compound is also known by several synonyms, including “98137-40-7”, “(1-METHYLCYCLOPROPYL)METHANAMINE”, “C- (1-Methyl-cyclopropyl)-methylamine”, “Cyclopropanemethanamine, 1-methyl-”, and "1-METHYLCYCLOPROPANEMETHYLAMINE" .


Molecular Structure Analysis

The InChI representation of “(1-Methylcyclopropyl)methanamine” is InChI=1S/C5H11N/c1-5(4-6)2-3-5/h2-4,6H2,1H3 . The compound has a canonical SMILES representation of CC1(CC1)CN .


Physical And Chemical Properties Analysis

“(1-Methylcyclopropyl)methanamine” has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 85.089149355 g/mol . The topological polar surface area of the compound is 26 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: A variety of techniques have been employed for synthesizing compounds related to (1-Methylcyclopropyl)methanamine. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using polyphosphoric acid condensation, employing spectroscopic characterization methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Chemical Properties and Reactions

  • Structure and Reactivity: The structural and reactivity aspects of similar compounds have been explored. For instance, N-(2-Pyridylmethyleneamino)dehydroabietylamine, a compound synthesized from dehydro-abietylamine, exhibits specific cyclohexane rings and methanamine structures, contributing to its distinct chemical properties (Wu et al., 2009).

Applications in Medicinal Chemistry

  • Antimicrobial Activities: Methanamine derivatives like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Photocytotoxicity and Imaging

  • Photocytotoxic Properties: Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other derivatives have been studied for their photocytotoxic properties in red light. These complexes display significant photocytotoxicity and are potential candidates for cellular imaging and treatment of cancer (Basu et al., 2014).

Novel Compounds and Potential Drug Candidates

  • Novel Compound Synthesis: New palladium and platinum complexes based on Schiff base ligands, including R-(phenyl)methanamine, have been synthesized. They have shown promising anticancer activity, indicating the potential of methanamine derivatives in drug discovery (Mbugua et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, Methyl 1-methylcyclopropyl ketone, suggests that it is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1-methylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(4-6)2-3-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJMHZCHTZXLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclopropyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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